molecular formula C11H14N4 B13525754 n1-((1h-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine

n1-((1h-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine

Cat. No.: B13525754
M. Wt: 202.26 g/mol
InChI Key: ZGMDQCNUHVBSHS-UHFFFAOYSA-N
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Description

N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine is a compound that features an imidazole ring attached to a benzene ring with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the imidazole ring or the benzene ring.

    Substitution: The amine groups and the imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, influencing their activity. The benzene ring and amine groups can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-((1H-Imidazol-4-yl)methyl)-2-methylbenzene-1,4-diamine is unique due to the presence of both the imidazole ring and the benzene ring with two amine groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-N-(1H-imidazol-5-ylmethyl)-2-methylbenzene-1,4-diamine

InChI

InChI=1S/C11H14N4/c1-8-4-9(12)2-3-11(8)14-6-10-5-13-7-15-10/h2-5,7,14H,6,12H2,1H3,(H,13,15)

InChI Key

ZGMDQCNUHVBSHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)NCC2=CN=CN2

Origin of Product

United States

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